5-Hydroxyphthalazine-1,4-dione
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Overview
Description
5-Hydroxyphthalazine-1,4-dione is a heterocyclic compound that belongs to the phthalazine family It is characterized by a phthalazine ring system with hydroxyl and keto functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyphthalazine-1,4-dione typically involves the conversion of 3-Hydroxyphthalimide. This conversion is achieved by refluxing 3-Hydroxyphthalimide with aqueous hydrazine . The reaction conditions include:
- Refluxing with aqueous hydrazine
- Recrystallization from a large volume of hot water to obtain almost white rods with a melting point of 328-330°C (decomposition) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. Optimization of reaction parameters such as temperature, solvent, and concentration is crucial for industrial scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxyphthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the keto group to yield hydroxyl derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of phthalazine-1,4-dione derivatives.
Reduction: Formation of 5-Hydroxyphthalazine derivatives.
Substitution: Formation of various substituted phthalazine derivatives.
Scientific Research Applications
5-Hydroxyphthalazine-1,4-dione has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticonvulsant properties.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxyphthalazine-1,4-dione involves its interaction with molecular targets such as AMPA receptors. As a non-competitive antagonist, it binds to the transducer domains of the receptor, inhibiting channel gating and reducing excitatory neurotransmission . This mechanism is crucial for its anticonvulsant activity.
Comparison with Similar Compounds
Phthalazine-1,4-dione: Shares the core structure but lacks the hydroxyl group.
N-Aminophthalimides: Structurally related compounds with different functional groups.
Thiazolylphthalazine-1,4-diones: Compounds with thiazole rings attached to the phthalazine core.
Uniqueness: 5-Hydroxyphthalazine-1,4-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
7607-80-9 |
---|---|
Molecular Formula |
C8H4N2O3 |
Molecular Weight |
176.13 g/mol |
IUPAC Name |
5-hydroxyphthalazine-1,4-dione |
InChI |
InChI=1S/C8H4N2O3/c11-5-3-1-2-4-6(5)8(13)10-9-7(4)12/h1-3,11H |
InChI Key |
HVCMEHKGXSJATL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)N=NC2=O |
Origin of Product |
United States |
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